(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
Overview
Description
(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: is a chemical compound that features a pyrazole ring substituted with a trifluoromethyl group and a cyclopentyl group, along with a methanol moiety
Scientific Research Applications
(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: has several scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.
Industry: : Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to optimize the synthesis process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: can undergo various chemical reactions, including:
Oxidation: : The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: : The compound can be reduced to remove the trifluoromethyl group or modify the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: : The major products include the corresponding aldehyde or carboxylic acid derivatives.
Reduction: : The reduction products may include the corresponding hydrocarbon or modified pyrazole derivatives.
Substitution: : The substitution reactions can yield a variety of functionalized pyrazole derivatives.
Mechanism of Action
The mechanism by which (1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: can be compared to other similar compounds, such as:
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole: : Lacks the methanol group.
3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: : Lacks the cyclopentyl group.
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanol: : Has an ethyl group instead of a methyl group.
Properties
IUPAC Name |
[2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c11-10(12,13)9-5-8(6-16)15(14-9)7-3-1-2-4-7/h5,7,16H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSFZESGXPISPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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